5,7-dimethoxy-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC15785750
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2O4 |
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Molecular Weight | 222.20 g/mol |
IUPAC Name | 5,7-dimethoxy-1H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)11-12-9(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Standard InChI Key | NFGDWJYJHHUMEI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C(=C1)OC)NN=C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The indazole scaffold consists of a fused benzene and pyrazole ring. The substitution pattern in 5,7-dimethoxy-1H-indazole-3-carboxylic acid introduces steric and electronic modifications:
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Methoxy groups (-OCH<sub>3</sub>): Positioned at C5 and C7, these groups enhance electron density in the aromatic system, influencing reactivity and intermolecular interactions.
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Carboxylic acid (-COOH): At C3, this group introduces hydrogen-bonding capability and acidity (pK<sub>a</sub> ≈ 4–5), critical for solubility and biological interactions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular formula | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub> |
Molecular weight | 222.20 g/mol |
Melting point | Not reported (estimated >200°C) |
Solubility | Moderate in polar solvents (e.g., DMSO) |
pK<sub>a</sub> (COOH) | ~4.5 (typical for aromatic carboxylic acids) |
Spectroscopic Characterization
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IR spectroscopy: Stretching vibrations for -COOH (~2500–3300 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and aromatic C-O-C (~1250 cm<sup>−1</sup>).
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NMR: <sup>1</sup>H NMR signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5,7-dimethoxy-1H-indazole-3-carboxylic acid can be approached via:
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Functionalization of preformed indazole: Introducing methoxy groups via electrophilic aromatic substitution, followed by oxidation of a formyl group to carboxylic acid.
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Cyclization strategies: Constructing the indazole ring from substituted phenylhydrazines and carbonyl precursors.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate cyclization steps, reducing reaction times from hours to minutes. For example, using DMF as a solvent at 150°C for 20 minutes improves yield by 15–20% compared to conventional heating .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Carboxylic acid reactions:
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Esterification: React with alcohols (R-OH) under acid catalysis to form esters (e.g., methyl ester for prodrug applications).
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Amide formation: Couple with amines using EDC/HOBt to generate amides, enhancing bioavailability.
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Methoxy group reactions:
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Demethylation: Treat with BBr<sub>3</sub> to yield phenolic derivatives, altering electronic properties.
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Stability Considerations
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Thermal stability: Decomposes above 250°C, releasing CO<sub>2</sub> and forming indazole derivatives.
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Photostability: Susceptible to UV-induced decarboxylation; storage in amber glass recommended.
Biological and Industrial Applications
Medicinal Chemistry
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Anticancer activity: Indazole-carboxylic acids inhibit kinases (e.g., VEGF-R2) by binding to the ATP pocket. Methoxy groups enhance hydrophobic interactions with target proteins .
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Antimicrobial agents: Synergistic effects with fluoroquinolones against Gram-positive bacteria (MIC ≤2 µg/mL).
Materials Science
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Coordination polymers: The carboxylic acid group chelates metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming porous frameworks for gas storage.
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Supramolecular chemistry: Methoxy groups participate in π-π stacking, stabilizing crystal lattices in organic semiconductors.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
Compound | Molecular Formula | Key Features |
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1H-Indazole-3-carboxylic acid | C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> | Lacks methoxy groups; lower logP (1.2) |
5-Methoxy-1H-indazole-3-carboxylic acid | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> | Single methoxy; moderate solubility (25 mg/mL) |
5,7-Dimethoxy derivative | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub> | Enhanced lipophilicity (logP 1.8); improved target binding |
Challenges and Future Directions
Synthetic Optimization
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Catalyst design: Developing heterogeneous catalysts (e.g., zeolite-supported AlCl<sub>3</sub>) to improve cyclization yields (>80%).
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Green chemistry: Replacing toxic oxalyl chloride with dimethyl carbonate in cyclization steps.
Biological Screening
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In vivo studies: Evaluate pharmacokinetics in rodent models to assess oral bioavailability and metabolite profiles.
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Structure-activity relationships (SAR): Systematically modify methoxy and carboxylic acid groups to optimize therapeutic indices.
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